calcium;propan-2-olate;zirconium(4+)
Overview
Description
Calcium zirconium isopropoxide is a complex compound that involves calcium, zirconium, and isopropoxide . Zirconium (IV) isopropoxide isopropanol complex is a convenient precursor for the synthesis of olefin-functionalized zirconium-containing monomers, which have potential for the generation of hybrid zirconium-containing polymers . It may be used as a precursor to ZrO2 .
Synthesis Analysis
The synthesis of zirconia-based nanomaterials involves different approaches, including chemical synthesis methods such as hydrothermal, solvothermal, sol–gel, microwave, solution combustion, and co-precipitation . Different concentrations of NH3 solution and nitric acid were used with zirconium isopropoxide to analyze the impact on the crystallinity and particle size of ZrO2 .Molecular Structure Analysis
Zirconium has an atomic number of 40 and has distinctive physical and chemical properties . Zirconium dioxide (ZrO2) is also called zirconia and has a monoclinic crystal structure at room temperature .Chemical Reactions Analysis
The introduction of a Ca2+ ion into the ZrO2 lattice produces a vacancy on the O2- sublattice . Different types of surfactants such as cetyltrimethylammonium bromide (CTAB), sodium dodecyl sulfate (SDS), and Triton X-100 were used in the synthesis .Mechanism of Action
Zirconia nanomaterials have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc . Their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, viz. anti-microbial, antioxidant, and anti-cancer activity, have further motivated the researchers to explore their physico-chemical properties .
Safety and Hazards
Future Directions
Zirconia-based nanomaterials have witnessed great advances and progress in various fields of nanoscience . Their wide range of applications has motivated researchers to explore their properties using different synthetic pathways . The future scope includes obtaining specific phases and shapes, and exploring their applications .
Properties
IUPAC Name |
calcium;propan-2-olate;zirconium(4+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C3H7O.Ca.Zr/c6*1-3(2)4;;/h6*3H,1-2H3;;/q6*-1;+2;+4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAKIAWXLKTFPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ca+2].[Zr+4] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42CaO6Zr | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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